Me-Tet-PEG2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG2-COOH involves the incorporation of a tetrazine group into a PEG linker. The tetrazine group is known for its high reactivity and specificity in bioorthogonal chemistry. The synthetic route typically involves the following steps:
Formation of the PEG linker: The PEG units are synthesized through polymerization or coupling reactions.
Incorporation of the tetrazine group: The tetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
Functionalization with carboxyl groups: The final step involves the addition of carboxyl groups to the PEG linker to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently .
Analyse Chemischer Reaktionen
Types of Reactions
Me-Tet-PEG2-COOH primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Compounds containing TCO groups.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature, and does not require any catalysts
Major Products
The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent bond between the tetrazine and TCO groups. This reaction is utilized in the formation of ADCs and other bioconjugates .
Wissenschaftliche Forschungsanwendungen
Me-Tet-PEG2-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of ADCs and other bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology applications
Wirkmechanismus
The mechanism of action of Me-Tet-PEG2-COOH involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units enhance the solubility and stability of the conjugates, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazine-PEG2-COOH: Similar structure but lacks the methyl group on the tetrazine ring.
Tetrazine-PEG4-COOH: Contains four PEG units instead of two.
Tetrazine-PEG2-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxyl group
Uniqueness
Me-Tet-PEG2-COOH is unique due to its specific combination of a tetrazine group and two PEG units, which provides a balance of reactivity, solubility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugates .
Eigenschaften
Molekularformel |
C18H23N5O5 |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H23N5O5/c1-13-20-22-18(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-27-10-11-28-9-7-17(25)26/h2-5H,6-12H2,1H3,(H,19,24)(H,25,26) |
InChI-Schlüssel |
FLJWYRUCTSWYAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.